REACTION_CXSMILES
|
[CH2:1]([C:5]1[N:9]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:23]3[N:24]=[N:25][N:26](C(C)(C4C=CC=CC=4)C)[N:27]=3)=[CH:13][CH:12]=2)[C:8]([CH2:37][OH:38])=[C:7]([Cl:39])[N:6]=1)[CH2:2][CH2:3][CH3:4]>ClCCl>[CH3:4][CH2:3][CH2:2][CH2:1][C:5]1[N:9]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:23]3[N:27]=[N:26][NH:25][N:24]=3)=[CH:13][CH:12]=2)[C:8]([CH2:37][OH:38])=[C:7]([Cl:39])[N:6]=1
|
Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(CCC)C1=NC(=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C)(C1=CC=CC=C1)C)CO)Cl
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
gaseous HCl is bubbled at a temperature of 0-10° C
|
Type
|
ADDITION
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Details
|
After 2 h the reaction mixture is poured into a solution of 55 g of sodium acetate in water
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the formed precipitate is filtered
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC1=NC(=C(N1CC=2C=CC(=CC2)C=3C=CC=CC3C4=NNN=N4)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |